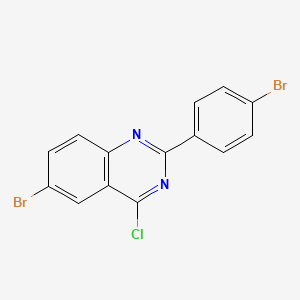

6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-(4-bromophenyl)-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Br2ClN2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(16)7-11(12)13(17)19-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAPNNFLPBCIBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696251 | |

| Record name | 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-83-8 | |

| Record name | 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Quinazoline scaffolds are recognized as privileged structures due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This document details a reliable synthetic pathway, elucidates the underlying reaction mechanisms, and presents a full suite of characterization techniques to ensure the identity, purity, and structural integrity of the target compound. The protocols and insights provided herein are curated for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline framework, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[1] The versatility of this bicyclic system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[1] Halogenated quinazolines, in particular, have garnered significant attention as they often exhibit enhanced biological activity. The introduction of halogen atoms can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, which are critical parameters in drug design.[3][4]

The target molecule, this compound, possesses multiple reactive sites, making it a valuable intermediate for the synthesis of a diverse library of derivatives. The chlorine atom at the 4-position is a particularly useful handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups.[2] This guide will provide a robust and reproducible methodology for the synthesis and rigorous characterization of this important building block.

Synthetic Strategy and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a multi-step process commencing with readily available starting materials. The chosen synthetic route is designed for efficiency and scalability, with each step building upon established and reliable chemical transformations.

The overall synthetic workflow can be visualized as follows:

Caption: A high-level overview of the synthetic workflow.

Step 1: Amide Formation - Synthesis of 2-(4-Bromobenzamido)-5-bromobenzoic Acid

The initial step involves the acylation of 2-amino-5-bromobenzoic acid with 4-bromobenzoyl chloride. This is a classic Schotten-Baumann reaction, typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Mechanism: The nucleophilic amino group of 2-amino-5-bromobenzoic acid attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The subsequent elimination of a chloride ion, facilitated by a base such as pyridine or triethylamine, leads to the formation of the stable amide linkage.

Step 2: Cyclization - Formation of 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one

The synthesized N-acyl-anthranilic acid derivative undergoes cyclization to form the quinazolinone ring system. This transformation can be achieved by heating the intermediate, often in the presence of a dehydrating agent like acetic anhydride.

Mechanism: The reaction proceeds via an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl carbon. This is followed by dehydration to yield the stable, fused heterocyclic system of the quinazolinone.

Step 3: Chlorination - Synthesis of this compound

The final step is the conversion of the quinazolinone to the desired 4-chloroquinazoline. This is a crucial transformation that activates the 4-position for further functionalization. The most common and effective reagent for this chlorination is phosphorus oxychloride (POCl₃), often used with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).[5]

Mechanism: The reaction with POCl₃ proceeds through a two-stage mechanism.[5] Initially, the quinazolinone oxygen attacks the phosphorus atom of POCl₃, leading to the formation of a phosphorylated intermediate.[5] In the second stage, a chloride ion attacks the C4 position, leading to the elimination of the phosphate group and the formation of the 4-chloroquinazoline product.[5] The reaction is typically driven to completion by heating.[5]

Detailed Experimental Protocols

Synthesis of 2-Amino-5-bromobenzoic Acid

For laboratories not starting with commercially available 2-amino-5-bromobenzoic acid, it can be synthesized from o-aminobenzoic acid.[6][7]

-

Procedure: To a solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15 °C, a solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid is added dropwise.[6][8] The mixture is stirred for 1 hour at the same temperature.[6][8] The resulting precipitate is filtered, washed with benzene, and dried.[6][7] Further purification can be achieved by recrystallization from boiling water after the addition of concentrated hydrochloric acid to precipitate the product upon cooling.[6][7]

Synthesis of this compound

The following three-step, one-pot synthesis is an efficient method for preparing the title compound.

Caption: Step-by-step experimental workflow.

-

Step 1: 2-(4-Bromobenzamido)-5-bromobenzoic Acid

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-bromobenzoic acid (1 equivalent) in anhydrous pyridine at 0 °C.

-

Slowly add a solution of 4-bromobenzoyl chloride (1 equivalent) in anhydrous pyridine dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

-

Step 2: 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one

-

To the reaction mixture from Step 1, add acetic anhydride (2 equivalents) and heat the mixture to reflux for 3 hours.

-

-

Step 3: this compound

-

Cool the reaction mixture to room temperature and then carefully add phosphorus oxychloride (POCl₃, 3-4 equivalents) in a fume hood.

-

Heat the mixture to reflux for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/chloroform, to yield the pure this compound.

-

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₄H₇Br₂ClN₂ |

| Molecular Weight | 398.49 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Quinazoline derivatives exhibit characteristic absorption bands.[9]

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3100 | Aromatic C-H stretching |

| 1610-1630 | C=N stretching[9] |

| 1550-1580 | C=C aromatic ring stretching[9] |

| 1470-1520 | C=N stretching[9] |

| 1000-1100 | C-Br stretching |

| 700-800 | C-Cl stretching |

¹H and ¹³C NMR spectroscopy are the most powerful methods for elucidating the precise structure of the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the halogen atoms and the nitrogen atoms in the quinazoline ring.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the two phenyl rings will exhibit distinct splitting patterns (doublets and doublets of doublets) due to their coupling with adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms in the molecule. The carbons attached to the electronegative nitrogen, chlorine, and bromine atoms will be deshielded and appear at higher chemical shifts. The carbonyl carbon of the quinazolinone intermediate (around δ 160 ppm) will be absent in the final product.[10]

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Due to the presence of two bromine atoms and one chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak.

-

Bromine Isotopes: ⁷⁹Br and ⁸¹Br have a natural abundance of approximately 50.7% and 49.3%, respectively.

-

Chlorine Isotopes: ³⁵Cl and ³⁷Cl have a natural abundance of approximately 75.8% and 24.2%, respectively.

The combination of these isotopes will result in a complex but predictable pattern for the molecular ion cluster, which is a definitive confirmation of the presence of these halogens in the molecule.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The successful synthesis of the intermediate, 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one, can be confirmed by the presence of a characteristic C=O stretch in the IR spectrum (around 1680-1700 cm⁻¹) and the disappearance of this peak upon chlorination to the final product.[11] Furthermore, the distinct isotopic pattern in the mass spectrum of the final product serves as an unambiguous confirmation of its elemental composition. Following the step-by-step protocols and cross-referencing the obtained analytical data with the expected values will ensure the synthesis of the correct and pure compound.

Conclusion

This technical guide has outlined a comprehensive and reliable methodology for the synthesis and characterization of this compound. By understanding the underlying chemical principles and diligently following the detailed experimental and analytical protocols, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The provided insights into the mechanistic pathways and the emphasis on rigorous characterization are intended to empower scientists to achieve reproducible and high-quality results in their research endeavors.

References

-

PubChem. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

-

International Journal of Innovative Research in Technology. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Retrieved from [Link]

-

MDPI. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

-

PubMed. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Retrieved from [Link]

-

ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone derivatives 56. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2025). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

Sources

- 1. ijirt.org [ijirt.org]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Amino-5-bromobenzoic acid CAS#: 5794-88-7 [m.chemicalbook.com]

- 8. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline. As a member of the quinazoline family, a scaffold of significant interest in medicinal chemistry, this molecule holds potential for further investigation in drug discovery and development.[1][2] This document details the predicted and theoretical physicochemical parameters, provides a plausible synthetic route, and outlines detailed experimental protocols for the determination of its key properties. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related quinazoline derivatives.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[3][4] Derivatives of this scaffold have been successfully developed into therapeutic agents for a range of diseases, including cancer, bacterial infections, and hypertension.[3][4] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity and physicochemical properties. The title compound, this compound, features key halogen substitutions that are known to influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Specifically, the bromine and chlorine atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.

This guide aims to provide a detailed exposition of the physicochemical characteristics of this compound, thereby facilitating its further exploration in drug discovery programs.

Molecular Structure and Core Physicochemical Properties

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the novelty of this specific molecule, extensive experimental data is not yet available in the public domain. The following table summarizes the predicted physicochemical properties based on computational models and data from structurally similar compounds. These values provide a valuable starting point for experimental design and interpretation.

| Property | Predicted Value | Notes and Rationale |

| Molecular Formula | C₁₄H₇Br₂ClN₂ | Based on chemical structure. |

| Molecular Weight | 418.49 g/mol | Calculated from the molecular formula. |

| Melting Point | 180 - 220 °C | Estimated based on related poly-halogenated quinazoline structures. The high degree of halogenation and aromaticity suggests a relatively high melting point. |

| Boiling Point | > 450 °C | Predicted for a structurally similar compound, 6-BROMO-4-CHLORO-2-(4-FLUORO-PHENYL)-QUINAZOLINE, is 346.7±42.0 °C. The presence of an additional bromine atom would likely increase the boiling point.[1] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | The highly aromatic and halogenated structure imparts significant lipophilicity, leading to poor aqueous solubility. |

| pKa | -0.5 to 1.5 | The quinazoline nitrogen atoms are weakly basic. Predicted pKa for a similar compound, 6-BROMO-4-CHLORO-2-(4-FLUORO-PHENYL)-QUINAZOLINE, is -0.32±0.30.[1] |

| LogP | 5.0 - 6.0 | The presence of two bromine atoms and a chlorine atom significantly increases the lipophilicity of the molecule. |

Synthesis Pathway

A plausible synthetic route to this compound is outlined below. This multi-step synthesis starts from commercially available 5-bromoanthranilic acid.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one

-

To a solution of 5-bromoanthranilic acid (1 equivalent) in a suitable solvent such as pyridine, add 4-bromobenzoyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

To the resulting residue, add ammonium acetate (5-10 equivalents) and glacial acetic acid.

-

Reflux the mixture for 6-8 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one.

Step 2: Synthesis of this compound

-

A mixture of 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated to reflux.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After completion, the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice with stirring.

-

The resulting solid is collected by filtration, washed with a cold sodium bicarbonate solution and then with water.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford the final product, this compound.

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental procedures for determining the key physicochemical properties of the title compound.

Melting Point Determination

The melting point of a crystalline solid provides a sharp indication of its purity.

Caption: Workflow for melting point determination.

Detailed Protocol:

-

Ensure the sample of this compound is a finely ground powder.[5]

-

Pack the sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.[6]

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[4][6]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range represents the melting point.[4]

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for handling, formulation, and biological testing.

Detailed Protocol:

-

Add approximately 1-2 mg of the compound to a small test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, chloroform) to the test tube.

-

Vortex or shake the tube vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

Classify the solubility as soluble, partially soluble, or insoluble.

-

For quantitative solubility, a saturated solution is prepared, equilibrated, and the concentration of the dissolved compound is determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.[2][7]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a weakly basic compound like a quinazoline, this method determines the pKa of its conjugate acid.

Detailed Protocol:

-

Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water) if it is not sufficiently water-soluble.

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Workflow for LogP determination using the shake-flask method.

Detailed Protocol:

-

Prepare a mutually saturated system of n-octanol and water.

-

Dissolve a known amount of this compound in either the n-octanol or aqueous phase.

-

Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Carefully separate the two layers.

-

Determine the concentration of the compound in each phase using a validated analytical method such as HPLC-UV.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Expected Spectral Characteristics

The following are the expected spectral characteristics for this compound based on its structure and data from related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline and phenyl rings. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton. The protons on the quinazoline ring will likely appear as a set of doublets and a doublet of doublets, characteristic of their ortho and meta relationships.[3] The protons on the 4-bromophenyl ring will exhibit a characteristic AA'BB' system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the 14 carbon atoms in the molecule. The carbon atoms attached to the electronegative nitrogen, bromine, and chlorine atoms are expected to be deshielded and appear at higher chemical shifts (downfield). The quaternary carbons will appear as singlets.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

C=N and C=C stretching (aromatic rings): ~1450-1650 cm⁻¹[3]

-

C-Cl stretching: ~600-800 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of two bromine atoms and one chlorine atom, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This will result in a complex cluster of peaks for the molecular ion and any fragments containing these halogen atoms.[8][9][10][11]

Safety and Handling

As a halogenated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Potential Hazards (based on related compounds):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[12]

Refer to the material safety data sheet (MSDS) for specific handling and disposal instructions.[13][14]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific molecule is limited, the provided predictions, synthetic strategy, and detailed characterization protocols offer a robust framework for its further investigation. The unique structural features of this compound, particularly its poly-halogenated nature, make it an intriguing candidate for medicinal chemistry research. The methodologies outlined herein are intended to empower researchers to confidently synthesize, characterize, and evaluate this and other novel quinazoline derivatives in the pursuit of new therapeutic agents.

References

-

Scribd. Procedure For Determining Solubility Of Organic Compounds. [Link]

-

Scribd. 11 Experiment 3. [Link]

-

International Journal of Innovative Research in Technology. Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. [Link]

-

JoVE. Video: Melting Point Determination of Solid Organic Compounds. [Link]

-

ResearchGate. 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... [Link]

-

University of Calgary. Melting point determination. [Link]

-

Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Technology. Experiment 1: Melting Point. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ACS Publications. Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives1. [Link]

-

Sci-Hub. Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives1. [Link]

-

National Institutes of Health. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

-

The Royal Society of Chemistry. Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N -. [Link]

-

National Institutes of Health. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. [Link]

-

Oriental Journal of Chemistry. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

National Institutes of Health. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

-

Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H)-one Analogues. [Link]

-

University of British Columbia. Solubility of Organic Compounds. [Link]

-

Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

-

ResearchGate. Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl]. [Link]

-

WorkSafeBC. List of GHS Hazard and Precautionary Statements. [Link]

-

University of Wisconsin-River Falls. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366. [Link]

-

University of California, Davis. Interpretation of mass spectra. [Link]

-

Wikipedia. GHS hazard statements. [Link]

-

PubChem. 6-Bromo-2-chloroquinazoline. [Link]

-

S D Fine-Chem Limited. 1-bromo-2-chloroethane. [Link]

-

PubChem. 6-Bromo-4-chloro-quinazoline. [Link]

-

SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. [Link]

-

ChemSafetyPro.COM. GHS Hazard Statement List. [Link]

-

National Institutes of Health. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

- 1. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. ijirt.org [ijirt.org]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. whitman.edu [whitman.edu]

- 11. uni-saarland.de [uni-saarland.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 14. chemsafetypro.com [chemsafetypro.com]

An In-depth Technical Guide to 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide provides a comprehensive overview of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline, a key intermediate for the synthesis of targeted therapeutics. While a specific CAS number for this exact molecule is not publicly cataloged, this guide extrapolates from closely related, well-documented analogues to provide a robust framework for its synthesis, characterization, and potential applications. We will delve into logical synthetic strategies, predicted physicochemical properties, and the established importance of the 6-bromo-2-aryl-4-chloroquinazoline framework in the development of novel kinase inhibitors and other therapeutic agents, particularly in the field of oncology.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of quinazoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The strategic placement of various substituents on the quinazoline ring system allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, enabling the design of potent and selective therapeutic agents.

The presence of a halogen, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance the anticancer effects of these compounds.[2][3] Furthermore, the 2-aryl substitution and the reactive 4-chloro group make this compound a highly valuable and versatile building block for the synthesis of libraries of potential drug candidates.[4] This guide will provide researchers with the foundational knowledge to synthesize and utilize this important intermediate in their drug discovery programs.

Molecular Structure and Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₇Br₂ClN₂ | Derived from the chemical name. |

| Molecular Weight | 412.49 g/mol | Calculated based on the molecular formula. |

| Appearance | Off-white to yellow solid | Based on analogous compounds. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Typical for this class of compounds. |

| Melting Point | >200 °C | Expected to be a high-melting solid. |

Below is a DOT script to generate the chemical structure of the target compound.

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanism

A robust and logical synthetic pathway for this compound can be proposed based on established methodologies for analogous compounds.[4] The synthesis is a multi-step process commencing with the bromination of anthranilamide, followed by cyclization and subsequent chlorination.

Proposed Synthetic Pathway

The following DOT script outlines the proposed synthetic workflow.

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of similar 6-halo-2-aryl-4-chloroquinazolines.[4]

Step 1: Synthesis of 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one

-

To a solution of 2-amino-5-bromobenzamide (1 equivalent) in a suitable solvent such as ethanol, add 4-bromobenzaldehyde (1.1 equivalents).

-

Add a catalytic amount of iodine (I₂).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 6-bromo-2-(4-bromophenyl)quinazolin-4(3H)-one.

Causality: The iodine acts as an oxidizing agent to facilitate the dehydrogenation of the initially formed dihydroquinazolinone intermediate to the more stable quinazolinone.

Step 2: Synthesis of this compound

-

Suspend 6-bromo-2-(4-bromophenyl)quinazolin-4(3H)-one (1 equivalent) in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Carefully remove the excess chlorinating agent under reduced pressure.

-

The residue is then cautiously quenched with crushed ice and neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate).

-

The resulting precipitate is filtered, washed thoroughly with water, and dried to afford the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Causality: The chlorinating agent replaces the hydroxyl group of the quinazolinone tautomer with a chlorine atom, yielding the desired 4-chloroquinazoline. The DMF acts as a catalyst in this transformation.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinazoline and phenyl rings would appear in the downfield region (typically δ 7.5-8.5 ppm). The specific splitting patterns would depend on the substitution. |

| ¹³C NMR | Resonances for the aromatic carbons would be observed, with the carbon atoms attached to bromine and chlorine appearing at characteristic chemical shifts. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. |

| FT-IR | Characteristic peaks for C=N and C-Cl stretching vibrations would be expected. |

Applications in Drug Discovery and Medicinal Chemistry

The 6-Bromo-2-aryl-4-chloroquinazoline scaffold is a highly sought-after intermediate in the synthesis of kinase inhibitors for cancer therapy. The 4-chloro position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing side chains, a common feature in many approved kinase inhibitors like Gefitinib and Erlotinib.[2]

The presence of the 6-bromo substituent provides an additional site for chemical modification, often through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). This allows for the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).

Workflow for Utilizing this compound in a Drug Discovery Campaign

The following diagram illustrates a typical workflow for leveraging this key intermediate.

Caption: Drug discovery workflow utilizing the target compound.

Derivatives of 6-bromo-quinazolines have shown potent cytotoxic activity against various cancer cell lines.[2] The introduction of different substituents at the 2- and 4-positions can modulate the inhibitory activity against specific kinases, such as Epidermal Growth Factor Receptor (EGFR).[5] Therefore, this compound serves as an excellent starting point for the development of novel and selective anticancer agents.

Conclusion

While a dedicated entry in the Chemical Abstracts Service registry for this compound is not currently available, its synthesis and utility can be confidently inferred from the extensive body of literature on related quinazoline derivatives. This technical guide provides a comprehensive, albeit predictive, framework for researchers to synthesize, characterize, and employ this valuable intermediate in their drug discovery endeavors. The strategic combination of a 6-bromo substituent, a 2-aryl group, and a reactive 4-chloro moiety makes this compound a powerful tool for the generation of diverse chemical libraries aimed at identifying next-generation targeted therapeutics.

References

-

ChemUniverse. 6-BROMO-2-CHLORO-4-METHYLQUINAZOLINE [P52591]. Available from: [Link]

-

Nishimura RHV, dos Santos T, Murie VE, et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein J Org Chem. 2019;15:1958-1967. Available from: [Link]

-

Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. 2023;15(6):115-118. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Available from: [Link]

-

MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. 2010;15(12):9473-9485. Available from: [Link]

-

SpectraBase. methyl (6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl)acetate - Optional[1H NMR]. Available from: [Link]

-

Emami L, Hassani M, Mardaneh P, et al. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Sci Rep. 2024;14(1):15671. Available from: [Link]

-

SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Chemistry Research. 2010;1(1):21-24. Available from: [Link]

-

ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Records of Natural Products. 2023;17(1):1-10. Available from: [Link]

-

PubMed. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules. 2010;15(12):9473-85. Available from: [Link]

- Google Patents. US5214144A - Process for the preparation of 4-haloquinazolines.

-

ResearchGate. (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available from: [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

-

Frontiers in Pharmacology. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. 2021;12:699937. Available from: [Link]

-

PubChem. 6-Bromo-4-chloro-quinazoline. Available from: [Link]

-

PubChem. 6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinazoline. Available from: [Link]

-

National Institutes of Health. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Int J Mol Sci. 2022;23(22):14013. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

Spectroscopic Characterization of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Quinazoline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline represents a key pharmacophore with potential for further functionalization in the development of targeted therapeutics. The strategic placement of bromine and chlorine atoms offers reactive handles for synthetic modifications, making it a valuable intermediate.

This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural confirmation and purity assessment of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For each technique, we will outline a detailed experimental protocol, present predicted data based on analogous structures, and offer insights into the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical methodologies for characterizing complex small molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available precursors. A plausible synthetic route involves the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one: A mixture of 5-bromoanthranilic acid and 4-bromobenzoyl chloride is reacted in a suitable solvent such as pyridine. The reaction is typically heated to reflux for several hours to facilitate the formation of the benzoxazinone intermediate, which then rearranges to the quinazolinone upon treatment with an amine source or further heating.[1][2]

-

Step 2: Chlorination of the Quinazolinone: The resulting 6-Bromo-2-(4-bromophenyl)quinazolin-4(3H)-one is then subjected to chlorination to convert the hydroxyl group at the 4-position to a chlorine atom. This is commonly achieved by refluxing with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF).[3]

-

Work-up and Purification: After the reaction is complete, the excess chlorinating agent is carefully quenched, and the crude product is isolated by filtration or extraction. Purification is typically performed by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signals that may overlap with analyte peaks. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Optimize the receiver gain and ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline and phenyl rings. The chemical shifts are influenced by the electronic effects of the substituents (Br, Cl) and the nitrogen atoms in the quinazoline core.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 8.7 | d | 1H | H-5 |

| ~ 8.0 - 8.2 | dd | 1H | H-7 |

| ~ 7.8 - 8.0 | d | 1H | H-8 |

| ~ 8.2 - 8.4 | d | 2H | H-2', H-6' |

| ~ 7.6 - 7.8 | d | 2H | H-3', H-5' |

Note: These are predicted values and may vary based on the solvent and experimental conditions. The coupling constants (J) would provide further structural information.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C-2 |

| ~ 155 - 160 | C-4 |

| ~ 150 - 155 | C-8a |

| ~ 140 - 145 | C-4a |

| ~ 135 - 140 | C-7 |

| ~ 130 - 135 | C-1' |

| ~ 130 - 135 | C-3', C-5' |

| ~ 128 - 132 | C-2', C-6' |

| ~ 125 - 130 | C-5 |

| ~ 120 - 125 | C-8 |

| ~ 118 - 122 | C-6 |

| ~ 125 - 130 | C-4' |

Note: The presence of bromine and chlorine atoms will influence the chemical shifts of the directly attached carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) for enhanced purity assessment.

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, typically forming the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., time-of-flight (TOF) or Orbitrap).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Expected Mass Spectrum

The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), and chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic cluster of peaks for the molecular ion.

| Ion | Calculated m/z | Expected Isotopic Pattern |

| [M]⁺ | C₁₄H₇Br₂ClN₂ | A complex isotopic cluster due to the presence of two bromine atoms and one chlorine atom. The most abundant peaks will correspond to the combinations of the most abundant isotopes. |

| [M+H]⁺ | C₁₄H₈Br₂ClN₂⁺ | The protonated molecular ion will also exhibit the characteristic isotopic pattern. |

Note: The exact mass obtained from HRMS can be used to confirm the elemental formula with high accuracy.

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded. Then, the sample spectrum is acquired. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Expected IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of the aromatic rings and the C-N and C=N bonds within the quinazoline core, as well as the C-Br and C-Cl bonds.

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~ 3100 - 3000 | C-H stretch | Aromatic C-H stretching vibrations. |

| ~ 1620 - 1580 | C=N stretch | Stretching vibration of the imine bond in the quinazoline ring.[4] |

| ~ 1580 - 1450 | C=C stretch | Aromatic carbon-carbon stretching vibrations.[4][5] |

| ~ 1300 - 1000 | C-N stretch | Stretching vibrations of the carbon-nitrogen bonds. |

| ~ 850 - 750 | C-H bend | Out-of-plane bending vibrations of aromatic C-H bonds, indicative of the substitution pattern. |

| ~ 750 - 650 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |

| ~ 600 - 500 | C-Br stretch | Stretching vibration of the carbon-bromine bond. |

Conclusion

The comprehensive spectroscopic analysis using NMR, MS, and IR is indispensable for the unequivocal structural confirmation of this compound. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. Mass spectrometry confirms the molecular weight and elemental composition, with the characteristic isotopic patterns of bromine and chlorine serving as a definitive signature. Infrared spectroscopy identifies the key functional groups present in the molecule. By integrating the data from these three powerful analytical methods, researchers can confidently verify the identity, purity, and structure of this important synthetic intermediate, paving the way for its application in the development of novel pharmaceuticals and functional materials.

References

-

Al-Ostath, A.; et al. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry2024 , 18, 64. [Link]

-

He, W.; Zhang, R.; Cai, M. A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Adv.2016 , 6, 43605-43609. [Link]

-

SpectraBase. 1H NMR of methyl (6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl)acetate. [Link]

-

Osarodion, O. P. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clin. Case. Rep. Trials2023 , 2 (2), 014. [Link]

- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

ResearchGate. Fig. 6: FTIR Spectra of 2-(4-bromophenyl)-6chloro-4-phenylquinoline. [Link]

-

Teaje, S.; et al. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmaceutical Sciences and Research2010 , 1 (5), 123-129. [Link]

-

Eureka | Patsnap. 6-bromo-4-chloroquinoline preparation method. [Link]

-

ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

-

ResearchGate. IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). [Link]

-

PubChemLite. 6-bromo-4-chloro-2-methylquinazoline (C9H6BrClN2). [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

National Institutes of Health. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

-

PubChem. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310. [Link]

-

PubChem. 6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707. [Link]

-

ResearchGate. FTIR Spectra of 2-(4-bromophenyl)-6- chloro-4-phenylquinoline. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline

Introduction

6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline is a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in oncology. This compound, with its specific substitution pattern, serves as a key intermediate in the synthesis of novel bioactive molecules.[1] Its utility in the development of targeted therapies underscores the importance of a thorough understanding of its physicochemical properties, namely its solubility and stability. These parameters are critical for its effective use in synthetic protocols, formulation development, and for ensuring the integrity of biological screening data.

This technical guide provides a comprehensive overview of the methodologies to determine the aqueous and organic solvent solubility of this compound, as well as a detailed approach to assessing its stability under various stress conditions as mandated by pharmaceutical industry standards. The protocols described herein are designed to be self-validating and are grounded in established scientific principles and regulatory guidelines.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential for any experimental design.

| Property | Value | Source |

| CAS Number | 885277-83-8 | Internal Data |

| Molecular Formula | C₁₄H₇Br₂ClN₂ | Internal Data |

| Molecular Weight | 398.48 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | Inferred |

| Storage Conditions | 0-8°C | [1] |

The recommendation for refrigerated storage suggests potential thermal lability, a key consideration for the stability studies outlined in this guide.

Part 1: Solubility Assessment

The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its utility in various experimental settings. We will explore methodologies for determining both kinetic and thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility provides a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. This is often a high-throughput screening method used in early drug discovery.[2]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Aqueous Buffer Addition: To each well, add phosphate-buffered saline (PBS) at pH 7.4 to achieve a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature with gentle shaking for 1-2 hours.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.[1]

Causality behind Experimental Choices: The use of DMSO is standard for initial solubilization of poorly soluble compounds in high-throughput screening. The nephelometric endpoint is a rapid and direct measure of precipitation.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is a more accurate representation for formulation and biopharmaceutical classification.[3]

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a range of pharmaceutically relevant solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, Simulated Gastric Fluid, Simulated Intestinal Fluid, ethanol, isopropanol).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3]

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality behind Experimental Choices: The shake-flask method is the gold standard for thermodynamic solubility as it ensures true equilibrium. The use of various media provides a comprehensive solubility profile relevant to both laboratory and physiological conditions.

Data Presentation: Predicted Solubility Profile

The following table illustrates how the solubility data for this compound would be presented.

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Water | 25 | To be determined | To be determined | Thermodynamic |

| PBS (pH 7.4) | 25 | To be determined | To be determined | Thermodynamic |

| 0.1 N HCl | 37 | To be determined | To be determined | Thermodynamic |

| Simulated Gastric Fluid | 37 | To be determined | To be determined | Thermodynamic |

| Simulated Intestinal Fluid | 37 | To be determined | To be determined | Thermodynamic |

| Ethanol | 25 | To be determined | To be determined | Thermodynamic |

| Isopropanol | 25 | To be determined | To be determined | Thermodynamic |

| PBS (pH 7.4) | 25 | To be determined | To be determined | Kinetic |

Part 2: Stability Assessment

A comprehensive stability assessment is crucial to identify potential degradation pathways and to establish appropriate storage and handling conditions. Forced degradation studies are conducted under more severe conditions than accelerated stability testing and are a regulatory expectation.[4]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies will be conducted in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating and to identify the primary degradation products.[4]

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24, 48, and 72 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24, 48, and 72 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24, 48, and 72 hours.

-

Thermal Degradation: Solid compound stored at 80°C for 1 week.

-

Photostability: The compound will be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

For solution-based stress tests, a stock solution of this compound will be prepared in a suitable co-solvent (e.g., acetonitrile or methanol) and diluted into the stress medium. After the specified time points, the samples will be neutralized (for acid and base hydrolysis) and diluted for analysis.

Analytical Methodology for Stability Assessment

A stability-indicating analytical method is essential to separate the intact drug from its degradation products. A reverse-phase HPLC method with UV detection is the standard approach.[7][8]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-based gradient from 5% to 95% Mobile Phase B will be employed to ensure the elution of both polar and non-polar species.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and 320 nm) to ensure all components are detected.

-

Column Temperature: 30°C

Causality behind Experimental Choices: A C18 column is a versatile choice for separating a wide range of small molecules. The use of a formic acid modifier in the mobile phase ensures good peak shape and compatibility with mass spectrometry for subsequent structural elucidation of degradation products.

Characterization of Degradation Products

Any significant degradation products will be characterized using Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

The developed HPLC method will be transferred to an LC-MS system. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, will be used to obtain accurate mass measurements of the degradation products, allowing for the determination of their elemental composition. Tandem mass spectrometry (MS/MS) experiments will be performed to fragment the degradation products and elucidate their structures.

Workflow for Stability Assessment and Degradation Product Identification

Caption: Logical flow for the structural elucidation of degradation products.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols for kinetic and thermodynamic solubility, and by implementing a systematic approach to forced degradation studies in line with ICH guidelines, researchers and drug development professionals can generate the critical data necessary for informed decision-making in the advancement of this promising chemical entity. The elucidation of degradation pathways will not only ensure the quality and safety of the compound but will also provide valuable insights into its chemical reactivity, aiding in the design of future analogs with improved properties.

References

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved from [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

-

LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (n.d.). International Council for Harmonisation. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]

-

Shaikh, A. S. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33. Retrieved from [Link]

-

ICH Q1B Photostability Testing of New Drug Substances and Products. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). PubMed. Retrieved from [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved from [Link]

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing. Retrieved from [Link]

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. enamine.net [enamine.net]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. database.ich.org [database.ich.org]

- 6. fda.gov [fda.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. irjpms.com [irjpms.com]

- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinazoline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Quinazoline Derivatives

For researchers, medicinal chemists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of heterocyclic chemistry, the quinazoline scaffold has emerged as a cornerstone of innovation, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the multifaceted therapeutic potential of quinazoline derivatives, delving into their mechanisms of action, key experimental validations, and the structural nuances that drive their efficacy.

Introduction: The Versatility of the Quinazoline Core

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a privileged structure in medicinal chemistry.[1][2] Its rigid, planar nature and the presence of multiple sites for substitution allow for the fine-tuning of physicochemical properties and biological targets. This inherent versatility has led to the development of a plethora of quinazoline-containing compounds with a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3] Several quinazoline-based drugs have already gained FDA approval, underscoring the clinical significance of this heterocyclic motif.[3][4]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Quinazoline derivatives have garnered significant attention for their potent anticancer properties, acting through various mechanisms to inhibit tumor growth and proliferation.[5][6]

Epidermal Growth Factor Receptor (EGFR) Inhibition

A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[2] Overexpression or mutation of EGFR is a common feature in many cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[7]

Quinazoline-based EGFR inhibitors, such as gefitinib, erlotinib, and lapatinib, function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade.[2][4] The 4-anilinoquinazoline scaffold is a key pharmacophore that facilitates this interaction.[2]

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Caption: EGFR signaling and its inhibition by quinazoline derivatives.

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol outlines a typical procedure to assess the inhibitory activity of a quinazoline derivative against EGFR kinase.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test quinazoline compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well microplate

-

-

Procedure:

-

Prepare serial dilutions of the test quinazoline compound in DMSO.

-

Add 1 µL of the compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known EGFR inhibitor as a positive control.

-

Prepare a kinase/substrate mixture by diluting the EGFR kinase and the poly(Glu, Tyr) substrate in the kinase buffer.

-

Add 10 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for EGFR.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Causality behind Experimental Choices: The use of a recombinant EGFR kinase domain isolates the target of interest, ensuring that the observed inhibition is due to direct interaction with the enzyme. The poly(Glu, Tyr) peptide serves as a generic substrate for tyrosine kinases. The ADP-Glo™ assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.

Tubulin Polymerization Inhibition

Another important anticancer mechanism of certain quinazoline derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[8][9] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. By binding to the colchicine binding site on tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

Experimental Workflow: Evaluation of Tubulin Polymerization Inhibitors

Caption: A typical workflow for evaluating quinazoline-based tubulin polymerization inhibitors.

Nuclear Factor-kappaB (NF-κB) Pathway Inhibition

The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[11] Some quinazoline derivatives have been shown to inhibit the NF-κB pathway, thereby exerting their anticancer effects.[11][12] Inhibition can occur at various points in the pathway, including preventing the nuclear translocation of the NF-κB dimer.[12]

Antimicrobial Activity: Combating Pathogenic Microbes

Quinazoline and quinazolinone derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[3][13]

Antibacterial and Antifungal Mechanisms

The exact mechanisms of antimicrobial action are varied and depend on the specific derivative. However, proposed mechanisms include the inhibition of essential enzymes involved in DNA replication and protein synthesis. The lipophilicity of the compounds, influenced by substituents on the quinazoline ring, can also play a crucial role in their ability to penetrate the microbial cell membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a quinazoline derivative that inhibits the visible growth of a microorganism.

-

Materials:

-

Test quinazoline compound

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplate

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-